Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate
Description
Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate (hereafter referred to as the target compound) is a heterocyclic derivative combining a thiophene core with a methyl carboxylate group at position 2 and an ethoxy-linked 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine moiety at position 2. This structure integrates pharmacophoric elements associated with antitumor and antimicrobial activities, as seen in related compounds . The ethoxy linker and amino substituent on the triazolopyrimidine ring may enhance solubility and target binding compared to analogs with bulkier or less polar groups .
Properties
IUPAC Name |
methyl 3-[1-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-7(21-9-4-6-22-10(9)11(19)20-2)8-3-5-15-13-16-12(14)17-18(8)13/h3-7H,1-2H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLXXHDSZJNMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-1,2,4-triazole with an appropriate aldehyde to form the triazolo[1,5-a]pyrimidine core. This intermediate is then reacted with methyl 3-bromo-2-thiophenecarboxylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The triazolo[1,5-a]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Its ethoxy linker may offer conformational flexibility compared to rigid fused-ring systems (e.g., chromeno-triazolopyrimidine in ) .
Key Observations :
- The amino group may enhance solubility and reduce toxicity compared to nitro-substituted derivatives (e.g., ) .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight: The target compound (MW ~388.4 g/mol) falls within the acceptable range for drug-likeness, comparable to (MW ~477.5 g/mol) and lighter than chromeno derivatives (e.g., , MW ~555.6 g/mol) .
- LogP : Predicted LogP ~2.1 (estimated via fragment-based methods), indicating moderate lipophilicity, suitable for membrane permeability.
Recommendations :
- Conduct in vitro assays against A-549, HepG-2, and bacterial strains to validate predicted activities.
- Explore crystallographic studies (e.g., SHELX-based methods in ) to elucidate binding modes .
Biological Activity
Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate is a complex compound with potential biological activities. This article aims to summarize its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse scholarly sources.
Synthesis
The synthesis of this compound involves the strategic combination of a thiophene carboxylate with a triazole-pyrimidine moiety. The general method includes:
- Formation of the Triazole Ring : Utilizing 3(5)-amino-1,2,4-triazoles as starting materials.
- Coupling Reaction : The triazole is then coupled with a thiophene derivative through an etherification process.
- Final Esterification : The carboxylic acid group is converted to a methyl ester to yield the final product.
This multi-step synthesis is critical for achieving the desired biological properties.
Antimicrobial Properties
Research has indicated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria including Enterococcus faecium and Staphylococcus aureus .
A comparative study demonstrated that specific derivatives possess narrow-spectrum antibacterial properties, making them promising candidates for further development as antibiotic agents.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of related triazole-containing compounds against several human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma). For example, certain derivatives were found to induce apoptosis and G2/M cell-cycle arrest in these cancer cells .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | SW480 | 15 | G2/M arrest |
| Compound C | A549 | 12 | Apoptosis induction |
This table summarizes findings from various studies highlighting the potential of these compounds in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Modulation : Compounds have been shown to disrupt normal cell cycle progression in cancer cells.
- Induction of Apoptosis : Many derivatives activate pathways leading to programmed cell death.
- Antibacterial Mechanisms : The interaction with bacterial DNA or inhibition of key enzymes has been observed in related compounds.
Case Studies
Several case studies have documented the efficacy of triazole derivatives:
- A study on a series of triazolo[1,5-a]pyrimidines demonstrated their ability to inhibit bacterial growth effectively while having low toxicity towards mammalian cells .
- Another investigation focused on the structural optimization of triazole-containing compounds for enhanced anticancer activity revealed that modifications at specific positions significantly improved their potency .
Q & A
Basic Research Questions
Q. How can computational methods optimize the synthesis of Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict viable synthetic pathways. These methods reduce trial-and-error experimentation by identifying transition states and intermediates, narrowing optimal reaction conditions (e.g., solvent, temperature, catalyst) . Experimental validation should follow, with iterative feedback to refine computational models using spectroscopic data (e.g., NMR, IR).
Q. What experimental techniques are critical for characterizing the compound's crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction is essential for resolving bond lengths, angles, and spatial arrangement. For example, lattice parameters (e.g., space group , unit cell dimensions ) and thermal displacement parameters validate structural integrity . Complementary techniques like powder XRD and Hirshfeld surface analysis further assess crystallinity and intermolecular interactions.
Q. What are common reactivity patterns of the triazolo[1,5-a]pyrimidine core in this compound?
- Methodological Answer : The core undergoes nucleophilic substitution at the ethoxy group, oxidation/reduction at the amino group, and electrophilic aromatic substitution on the thiophene ring. For example, oxidation with hydrogen peroxide forms N-oxide derivatives, while reduction with NaBH4 stabilizes reactive intermediates. Monitor reactions via HPLC-MS to track product evolution .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions between computational predictions and experimental outcomes?
- Methodological Answer : Use kinetic isotope effects (KIEs) and isotopic labeling to validate proposed mechanisms. For instance, deuterium labeling at the ethoxy group can distinguish between concerted vs. stepwise pathways. Couple this with DFT-derived potential energy surfaces to reconcile discrepancies in activation energies .
Q. What strategies address discrepancies in spectroscopic data during structural validation?
- Methodological Answer : Cross-validate NMR chemical shifts with computational NMR (e.g., GIAO method) and compare experimental IR bands with simulated vibrational spectra. For crystal structures, refine models using Rietveld analysis to resolve mismatches between observed and calculated diffraction patterns .
Q. How can structure-activity relationships (SARs) predict biological activity for derivatives of this compound?
- Methodological Answer : Perform molecular docking with target proteins (e.g., kinases) to identify key binding interactions (e.g., hydrogen bonds with the amino group). Correlate electronic properties (HOMO/LUMO energies from DFT) with bioassay results (e.g., IC50 values) to guide functional group modifications .
Q. What role do solvent effects play in reaction selectivity during synthesis?
- Methodological Answer : Solvent polarity and coordination strength influence transition-state stabilization. For example, polar aprotic solvents (e.g., DMF) favor SN2 mechanisms at the ethoxy group, while protic solvents (e.g., MeOH) stabilize carbocation intermediates. Use COSMO-RS simulations to predict solvation effects and optimize selectivity .
Q. How does this compound compare to structurally analogous triazolo-pyrimidine derivatives in terms of stability?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and accelerated stability studies (e.g., 40°C/75% RH for 6 months). Compare degradation profiles (e.g., hydrolysis of the ester group) with analogs like ethyl 7-chloromethyl-5-(2-chlorophenyl)-tetrahydro-triazolo[1,5-a]pyrimidine. The trifluoromethyl group in this compound enhances hydrolytic stability due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
